Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group.
Preparation Methods
The synthesis of Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of amidoxime with acyl chloride, followed by O-arylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate include:
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound also contains a piperidine ring and an oxadiazole ring, but with different substituents.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound features a bicyclic structure and is used in different applications.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound contains fluorine atoms, which can significantly alter its chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-7-12-16-13(21-17-12)11-8-6-9-18(10-11)14(19)20-15(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBEMVAMPWQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144170 | |
Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-23-4 | |
Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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